3-Bromo-6-chloro-2-fluorobenzyl bromide
Description
Structural Characterization of 3-Bromo-6-chloro-2-fluorobenzyl Bromide
The structural elucidation of this compound represents a comprehensive investigation into the molecular architecture of this multi-halogenated aromatic compound. This benzyl bromide derivative possesses a distinctive substitution pattern that significantly influences its physical properties, reactivity profile, and spectroscopic behavior. The presence of three different halogen atoms in specific positions creates a unique electronic environment that affects both inter- and intramolecular interactions.
The compound's structural complexity arises from the strategic placement of halogen substituents around the benzene ring, combined with the presence of a bromomethyl functional group. This arrangement creates significant steric and electronic effects that must be thoroughly understood for proper characterization and application in synthetic chemistry. The following detailed analysis examines each aspect of the compound's structural features through multiple analytical approaches.
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene. This nomenclature system prioritizes the benzene ring as the parent structure, with substituents numbered according to their positions relative to the bromomethyl group. The molecular formula C7H4Br2ClF reflects the presence of seven carbon atoms, four hydrogen atoms, two bromine atoms, one chlorine atom, and one fluorine atom.
The molecular weight of 302.37 grams per mole indicates a relatively dense molecular structure due to the presence of multiple heavy halogen atoms. The Chemical Abstracts Service registry number 886615-32-3 provides a unique identifier for this compound in chemical databases and literature. The International Chemical Identifier string InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 and its corresponding key NXGGPRJWFMRICP-UHFFFAOYSA-N offer standardized representations of the molecular connectivity.
Alternative nomenclature systems recognize this compound under various synonyms, including 6-chloro-alpha,3-dibromo-2-fluorotoluene and this compound. These naming conventions reflect different approaches to describing the substitution pattern, with some emphasizing the toluene-derived structure and others focusing on the benzyl bromide functionality. The Simplified Molecular Input Line Entry System representation Fc1c(Br)ccc(Cl)c1CBr provides a linear notation that captures the complete structural information in a computer-readable format.
Crystallographic Data and Conformational Studies
Crystallographic analysis of this compound and related halogenated benzyl derivatives reveals important structural insights regarding molecular packing and intermolecular interactions. While specific single-crystal diffraction data for this exact compound may be limited, analogous brominated benzyl derivatives demonstrate characteristic crystallographic features that provide valuable structural information. The presence of multiple halogen atoms creates opportunities for halogen-halogen interactions that significantly influence crystal packing arrangements.
The molecular geometry exhibits a nearly planar benzene ring with substituents positioned to minimize steric conflicts while maximizing favorable electronic interactions. The bromomethyl group typically adopts a conformation that places the carbon-bromine bond approximately perpendicular to the aromatic plane, reducing steric interference with ring substituents. The fluorine atom, being the smallest halogen, occupies the ortho position relative to the bromomethyl group with minimal steric impact, while the larger chlorine and bromine substituents are positioned to optimize electronic effects.
Intermolecular packing in the crystal structure likely involves halogen bonding interactions between bromine, chlorine, and fluorine atoms of adjacent molecules. These non-covalent interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility. The combination of multiple halogen atoms provides numerous opportunities for secondary bonding interactions that enhance crystal cohesion and structural organization.
Spectroscopic Identification Techniques
Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The multi-halogenated nature of this compound creates distinctive spectroscopic signatures that enable unambiguous identification and differentiation from related structures. Each spectroscopic method contributes unique information about molecular structure, electronic environment, and fragmentation pathways.
The combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy provides complementary data that together establish complete structural characterization. These techniques are particularly valuable for confirming the positions of halogen substituents and the integrity of the bromomethyl functional group. The following detailed analysis examines each major spectroscopic approach and its application to this specific compound.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments in this compound, revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure. Proton nuclear magnetic resonance analysis in deuterated chloroform typically shows distinctive signals for the bromomethyl protons and aromatic hydrogen atoms, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.
The bromomethyl protons appear as a characteristic singlet at approximately 4.5-5.0 parts per million, similar to related benzyl bromide derivatives. This downfield chemical shift reflects the deshielding effect of the adjacent bromine atom and the electron-withdrawing influence of the halogenated aromatic ring. The aromatic protons exhibit chemical shifts in the range of 7.1-7.5 parts per million, with the exact positions determined by the electronic effects of the neighboring halogen substituents.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with the bromomethyl carbon appearing at approximately 33-34 parts per million, consistent with benzylic carbons bearing bromine substituents. The aromatic carbon signals span the range of 115-140 parts per million, with chemical shifts influenced by the electron-withdrawing effects of fluorine, chlorine, and bromine substituents. Fluorine-carbon coupling effects create additional complexity in the carbon spectra, providing valuable structural confirmation.
| Nuclear Type | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H (Bromomethyl) | 4.5-5.0 | Singlet | CH2Br |
| 1H (Aromatic) | 7.1-7.5 | Complex multipets | Aromatic H |
| 13C (Bromomethyl) | 33-34 | Singlet | CH2Br |
| 13C (Aromatic) | 115-140 | Various | Aromatic C |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that reflect the stability of various molecular ions and the tendency for halogen loss under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 302, corresponding to the intact molecular structure, with isotopic patterns reflecting the presence of two bromine atoms and one chlorine atom.
Collision cross section measurements provide additional structural information, with predicted values for various adduct ions ranging from 134.6 to 203.0 square angstroms depending on the ionization mode. The protonated molecular ion [M+H]+ exhibits a collision cross section of 138.1 square angstroms, while the sodium adduct [M+Na]+ shows a larger value of 151.9 square angstroms, reflecting the increased size of the solvated ion complex.
Fragmentation pathways typically involve loss of halogen atoms and the bromomethyl group, generating characteristic daughter ions that provide structural confirmation. The base peak often corresponds to the tropylium ion or substituted benzyl cation formed through loss of bromine from the bromomethyl position. Additional fragment ions result from sequential halogen losses and ring fragmentation processes that depend on the ionization energy and collision conditions employed.
| Ion Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 300.84 | 138.1 |
| [M+Na]+ | 322.82 | 151.9 |
| [M-H]- | 298.83 | 144.5 |
| [M+NH4]+ | 317.87 | 158.6 |
Infrared and Ultraviolet-Visible Absorption Characteristics
Infrared spectroscopy of this compound exhibits characteristic absorption bands that correspond to various vibrational modes of the molecular structure. The carbon-bromine stretching vibrations appear in the range of 550-600 reciprocal centimeters, while carbon-fluorine stretching occurs at higher frequencies around 1100-1200 reciprocal centimeters. Aromatic carbon-carbon stretching vibrations manifest as bands in the 1400-1600 reciprocal centimeter region, with intensities and exact positions influenced by halogen substitution patterns.
The aromatic carbon-hydrogen stretching vibrations appear as multiple bands in the 3000-3100 reciprocal centimeter region, while the aliphatic carbon-hydrogen stretches of the bromomethyl group occur at slightly lower frequencies around 2900-3000 reciprocal centimeters. The combination of multiple halogen substituents creates a complex fingerprint region below 1500 reciprocal centimeters that provides valuable identification information for distinguishing this compound from related structures.
Ultraviolet-visible absorption spectroscopy reveals electronic transitions associated with the halogenated aromatic chromophore, with absorption maxima typically occurring in the 250-280 nanometer range. The exact position and intensity of these transitions depend on the electronic effects of the halogen substituents and their influence on the aromatic pi-electron system. The presence of multiple electron-withdrawing groups generally shifts absorption to longer wavelengths compared to unsubstituted benzyl bromide derivatives.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGGPRJWFMRICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240296 | |
| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886615-32-3 | |
| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886615-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Benzonitrile or Benzylamine Precursors
According to a European patent (EP1114809A1), a novel and industrially advantageous route to fluorine-containing benzyl derivatives involves:
- Starting from fluorine-containing benzonitrile derivatives.
- Reduction of the benzonitrile to the corresponding benzylamine.
- Conversion of the benzylamine to benzyl alcohol derivatives or further functionalization.
This route is preferred due to high yield, purity, and industrial feasibility compared to traditional methods using hazardous reagents like lithium aluminum hydride or boron trifluoride.
Reduction Step
The reduction of the fluorobenzonitrile to benzylamine is typically performed by catalytic hydrogenation using Raney nickel or Raney cobalt catalysts in non-polar solvents such as pentane, hexane, or toluene. Key parameters include:
- Hydrogen pressure: 20–100 kg/cm² (gage pressure).
- Temperature: 80–170°C, optimally 100–150°C.
- Reaction time: 1–5 hours.
This method avoids the use of expensive or hazardous reducing agents and provides high yields of the benzylamine intermediate.
Conversion of Benzylamine to Benzyl Alcohol
The amino group in the benzylamine is replaced by a hydroxyl group via diazotization and hydrolysis using alkali nitrites (e.g., sodium nitrite) and acids (preferably sulfuric acid). This step can be performed under controlled acidic aqueous conditions to yield the benzyl alcohol derivative with high purity.
Detailed Reaction Conditions and Data
| Step | Reagents/Catalysts | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|
| Reduction of benzonitrile | Raney nickel or Raney cobalt, H₂ gas | Pentane, hexane, toluene | 20–100 kg/cm² H₂, 100–150°C, 1–5 h | Non-polar solvents preferred for high yield |
| Diazotization and hydrolysis | Sodium nitrite, sulfuric acid | Aqueous solution | 0.01–50 wt% acid, room temperature to mild heating | Converts benzylamine to benzyl alcohol |
| Bromination of benzyl alcohol | Phosphorus tribromide or hydrobromic acid | Organic solvent or neat | Controlled temperature (0–25°C) | Introduces benzyl bromide group |
Industrial and Practical Considerations
- The use of Raney catalysts and hydrogen gas is preferred industrially due to cost-effectiveness and environmental considerations.
- Avoidance of hazardous reagents like lithium aluminum hydride and boron trifluoride improves safety and scalability.
- The sequence of halogen introduction is critical to achieve the 3-bromo and 6-chloro substitution pattern on the aromatic ring.
- Purification steps such as filtration of catalyst and solvent recovery by distillation are standard to ensure high purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-2-fluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce benzyl alcohol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzyl bromides or other halogenated compounds.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzyl bromide is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound is employed as a labeling agent for biomolecules. It is used to study the interactions and functions of proteins, nucleic acids, and other biomolecules.
Medicine: . It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable for the development of new materials and technologies.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-2-fluorobenzyl bromide exerts its effects depends on the specific application. In organic synthesis, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to specific receptors, triggering signaling cascades and cellular responses.
Comparison with Similar Compounds
3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS: 886615-30-1)
- Molecular Formula : C₇H₃BrClFO
- Molecular Weight : 237.45 g/mol
- Key Differences : The aldehyde group (-CHO) replaces the benzyl bromide (-CH₂Br) group. This substitution reduces molecular weight and alters reactivity, making it more suitable for condensation reactions rather than nucleophilic substitutions. Its applications focus on synthesizing Schiff bases or heterocyclic compounds .
1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)
2-Fluoro-6-(trifluoromethyl)benzyl Bromide
- Molecular Formula : C₈H₅BrF₄
- Molecular Weight : 273.02 g/mol
- Key Differences : The trifluoromethyl (-CF₃) group at the 6-position enhances electron-withdrawing effects, increasing reactivity in SN2 reactions. This compound is preferred in fluorinated drug synthesis .
Functional Analogs
2-Fluorobenzyl Bromide
4-Fluorobenzyl Bromide
- Molecular Formula : C₇H₆BrF
- Molecular Weight : 189.03 g/mol
- Key Differences : The para-fluorine substituent creates distinct electronic effects, favoring electrophilic aromatic substitution over nucleophilic pathways .
Data Tables
Table 1: Physical Properties Comparison
Biological Activity
3-Bromo-6-chloro-2-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, emphasizing its toxicity, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₇H₄Br₂ClF
- CAS Number : 886615-32-3
- Molecular Weight : 163.37 g/mol
Acute Toxicity
This compound exhibits significant acute toxicity. According to safety data sheets, exposure can lead to respiratory tract irritation and other acute symptoms such as coughing and inflammation of lung tissue .
Chronic Effects
Chronic exposure to this compound can result in long-term respiratory issues, including reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms following exposure to irritants . The compound has not been classified as a carcinogen, nor does it exhibit endocrine-disrupting properties .
| Endpoint | Classification |
|---|---|
| Acute Toxicity | Category 4 (Oral) |
| Skin Corrosion/Irritation | Not classified |
| Serious Eye Damage | Category 2 |
| Respiratory Sensitization | Not classified |
Pharmacological Applications
Research indicates that compounds similar to this compound may have potential applications in drug development. For instance, fluorinated benzyl derivatives are often investigated for their ability to enhance the pharmacokinetic properties of therapeutic agents .
Case Studies
- Synthesis of Fluorinated Compounds : A study demonstrated the utility of halogenated benzyl bromides in synthesizing various fluorinated compounds with promising biological activity . These derivatives were shown to possess significant activity against specific cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that halogenated benzyl derivatives exhibit antimicrobial activity. For example, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .
Research Findings
Recent literature highlights the importance of halogenation in modifying the biological activity of aromatic compounds. A review article discusses the advancements in synthesizing such compounds and their implications for developing new therapeutics .
Table: Biological Activity Comparison of Halogenated Benzyl Compounds
Q & A
Q. What are the recommended methods for synthesizing 3-bromo-6-chloro-2-fluorobenzyl bromide, and how can purity be verified?
- Methodological Answer : Synthesis typically involves sequential halogenation of a benzyl precursor. For example:
- Step 1 : Fluorination of a 2-chloro-6-bromo-benzyl intermediate using fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 2 : Bromination at the benzyl position using PBr₃ or HBr/H₂O₂ under controlled conditions (0–5°C) to avoid over-bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Purity Verification :
- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C NMR for aromatic protons) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity >98% .
Q. What analytical techniques are most effective for characterizing halogenated benzyl bromides like this compound?
- Methodological Answer :
- Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular weight (M+ and isotopic patterns for Br/Cl) .
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement; monitor halogen bonding interactions .
- Elemental Analysis : Quantify Br/Cl/F content via combustion analysis or ICP-MS .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation .
- Handling : Use gloveboxes for air-sensitive steps; PPE (nitrile gloves, goggles) required due to lachrymatory and corrosive properties .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate bond dissociation energies (BDEs) for C-Br vs. C-Cl bonds, predicting selectivity in Suzuki-Miyaura couplings .
- Molecular Docking : Simulate interactions with catalytic palladium complexes to design ligands that minimize steric hindrance from bulky halogens .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ with bulky ligands to suppress β-hydride elimination in Heck reactions .
- Solvent Optimization : Employ high-boiling solvents (e.g., DMSO) at 120°C to favor oxidative addition over dehalogenation .
- Additives : Add Ag₂CO₃ to scavenge free bromide ions, reducing undesired C-Br cleavage .
Q. How can crystallographic disorder in halogenated benzyl bromides be resolved using SHELXTL?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for overlapping Br/Cl atoms .
- Thermal Ellipsoids : Apply ISOR and DELU restraints to suppress unrealistic displacement parameters in disordered regions .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
